molecular formula C8H10N2O3S B13155295 Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate

Methyl 3-(([amino(imino)methyl]thio)methyl)-2-furoate

Cat. No.: B13155295
M. Wt: 214.24 g/mol
InChI Key: LZMKIKOWXFMCED-UHFFFAOYSA-N
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Description

Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate is a compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound is primarily used in proteomics research applications . It features a furan ring substituted with a thioamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate typically involves the reaction of furan derivatives with thioamide groups under controlled conditions. One common method includes the use of methyl furoate as a starting material, which undergoes a series of reactions involving thioamide formation and subsequent methylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The furan ring’s aromaticity allows it to participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-(([amino(imino)methyl]thio)methyl)-2-furoate is unique due to its specific combination of a furan ring and a thioamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate

InChI

InChI=1S/C8H10N2O3S/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10/h2-3H,4H2,1H3,(H3,9,10)

InChI Key

LZMKIKOWXFMCED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CO1)CSC(=N)N

Origin of Product

United States

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